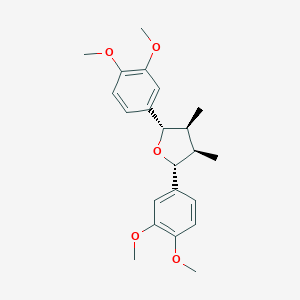
Galgravina
Descripción general
Descripción
- Exhibe propiedades antiinflamatorias y se ha estudiado por sus posibles efectos terapéuticos.
- La estructura química de la Galgravin consiste en un esqueleto de fenilpropanoide con una fórmula molecular de C₂₂H₂₈O₅.
Galgravin: (CAS No. 528-63-2) es un lignano natural aislado de , una planta que pertenece a la familia Lauraceae.
Aplicaciones Científicas De Investigación
Química: La estructura única de la Galgravin la hace interesante para la química sintética y la investigación de productos naturales.
Biología: Se ha investigado por sus efectos en la supervivencia neuronal y el crecimiento de neuritas.
Medicina: Las aplicaciones potenciales incluyen terapias antiinflamatorias y neuroprotección.
Industria: Sus aplicaciones industriales aún están surgiendo.
Mecanismo De Acción
- Es probable que la Galgravin ejerza sus efectos a través de múltiples vías.
Objetivos moleculares: Estos aún no se han caracterizado completamente, pero las interacciones con proteínas celulares son probables.
Apoptosis: La Galgravin induce apoptosis en células de leucemia.
Análisis Bioquímico
Biochemical Properties
Galgravin interacts with several biomolecules in biochemical reactions. It suppresses NF-κB activation in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages . This interaction results in the downregulation of proinflammatory molecules like TNF-α, IL-6, iNOS, and COX-2 .
Cellular Effects
Galgravin has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the expression of TNF-α and IL-6 in LPS-activated murine bone marrow-derived macrophages . This suppression impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Galgravin exerts its effects through binding interactions with biomolecules and changes in gene expression. It significantly downregulates the mRNA expression of TNF-α, IL-6, and iNOS in the lungs . This downregulation leads to a decrease in TNF-α and IL-6 in the serum and IL-6 in the bronchoalveolar lavage fluid of LPS-challenged mice .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Galgravin reduces the COX-2 expression in tissues, including the lung, liver, and kidney . It also reduces lung alveolar hemorrhage . These effects indicate the product’s stability and long-term effects on cellular function.
Métodos De Preparación
- La Galgravin se puede sintetizar a través de varias rutas, incluyendo la extracción de la fuente vegetal o la síntesis química.
Extracción vegetal: La extracción de implica la extracción con solventes seguida de técnicas de purificación.
Síntesis química: Aunque los métodos sintéticos específicos no están ampliamente documentados, los investigadores han explorado su síntesis total.
Análisis De Reacciones Químicas
- La Galgravin experimenta varias reacciones:
Oxidación: Puede oxidarse en condiciones específicas.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Se pueden introducir grupos sustituyentes.
Reactivos comunes: Estos incluyen agentes oxidantes (por ejemplo, KMnO₄), agentes reductores (por ejemplo, NaBH₄) y ácidos/bases de Lewis.
Productos principales: Los productos específicos dependen de las condiciones de reacción y los sustituyentes. Se necesitan estudios detallados para dilucidar estos.
Comparación Con Compuestos Similares
- La singularidad de la Galgravin radica en su estructura específica y sus actividades biológicas.
Compuestos similares: Si bien la Galgravin es relativamente rara, otros lignanos y fenilpropanoides comparten características estructurales.
Propiedades
IUPAC Name |
(2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14+,21-,22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAVUZBHSLLJL-DQEHQXCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318613 | |
| Record name | Galgravin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-63-2 | |
| Record name | Galgravin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galgravin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galgravin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


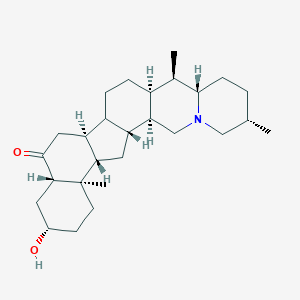
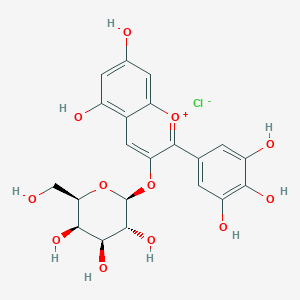


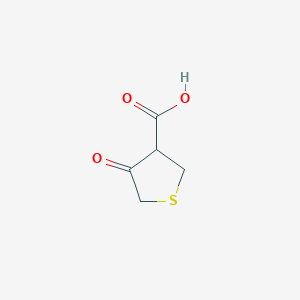



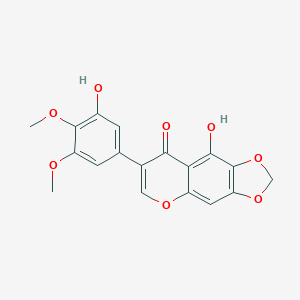

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)
![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)


